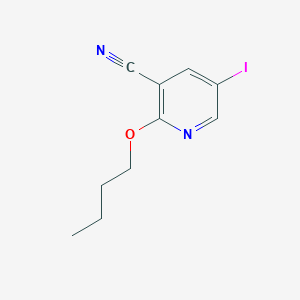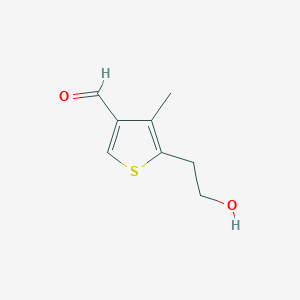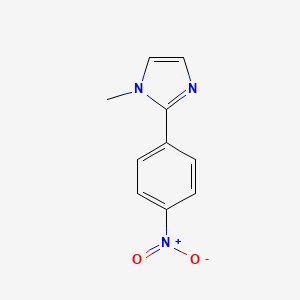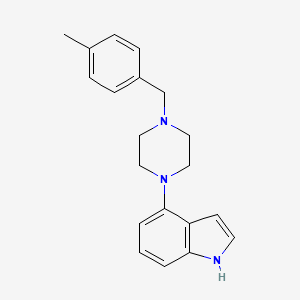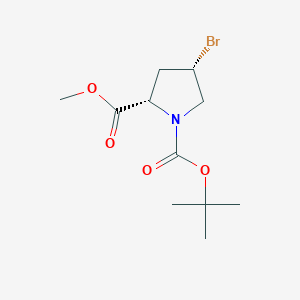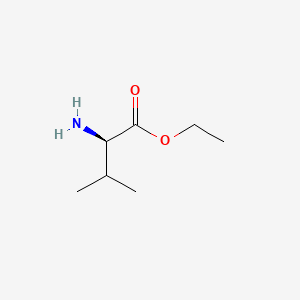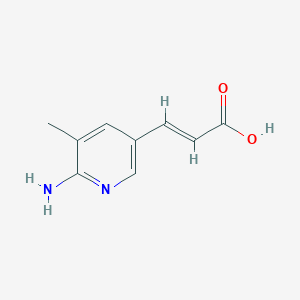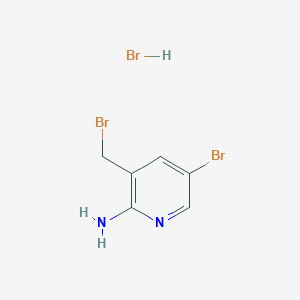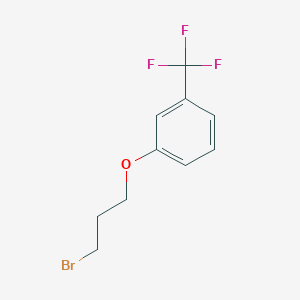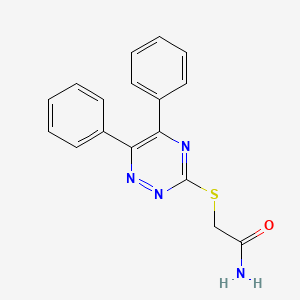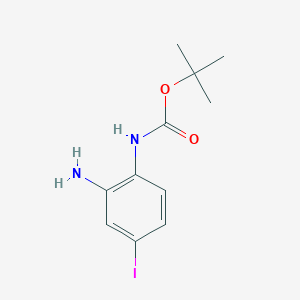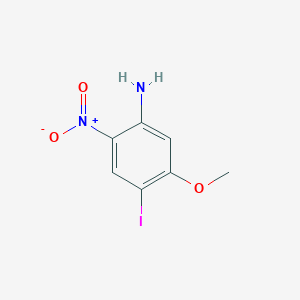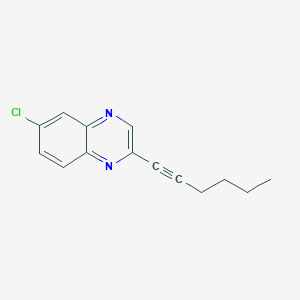
6-Chloro-2-(hex-1-yn-1-yl)quinoxaline
描述
6-Chloro-2-(hex-1-yn-1-yl)quinoxaline is a chemical compound with the molecular formula C14H13ClN2 and a molecular weight of 244.72 g/mol . It is a quinoxaline derivative, characterized by the presence of a chloro group at the 6th position and a hex-1-yn-1-yl group at the 2nd position of the quinoxaline ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroquinoxaline and hex-1-yne.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is used to dissolve the reactants.
Catalysts: A palladium catalyst, such as palladium(II) acetate, is often employed to facilitate the coupling reaction between 6-chloroquinoxaline and hex-1-yne.
Temperature and Time: The reaction mixture is typically heated to a temperature range of 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions
6-Chloro-2-(hex-1-yn-1-yl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne moiety, to form corresponding alcohols or alkenes.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Coupling Reactions: Palladium catalysts and copper(I) iodide are typically used in Sonogashira coupling reactions.
Major Products Formed
Substitution Reactions: Products include 6-amino-2-(hex-1-yn-1-yl)quinoxaline or 6-thio-2-(hex-1-yn-1-yl)quinoxaline.
Oxidation: Products include this compound-1-ol.
Reduction: Products include this compound-1-ene.
Coupling Reactions: Products include various substituted quinoxalines with extended carbon chains.
科学研究应用
6-Chloro-2-(hex-1-yn-1-yl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 6-Chloro-2-(hex-1-yn-1-yl)quinoxaline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation .
相似化合物的比较
Similar Compounds
6-Chloroquinoxaline: Lacks the hex-1-yn-1-yl group, making it less versatile in chemical reactions.
2-(Hex-1-yn-1-yl)quinoxaline:
6-Bromo-2-(hex-1-yn-1-yl)quinoxaline: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical behavior and biological activity.
Uniqueness
6-Chloro-2-(hex-1-yn-1-yl)quinoxaline is unique due to the presence of both the chloro and hex-1-yn-1-yl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in research and development .
属性
IUPAC Name |
6-chloro-2-hex-1-ynylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c1-2-3-4-5-6-12-10-16-14-9-11(15)7-8-13(14)17-12/h7-10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFXUQLBBDDJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CN=C2C=C(C=CC2=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



